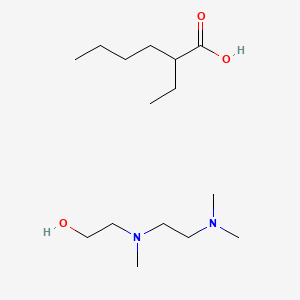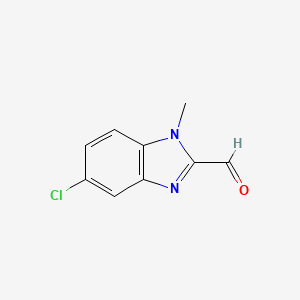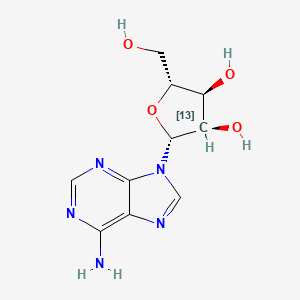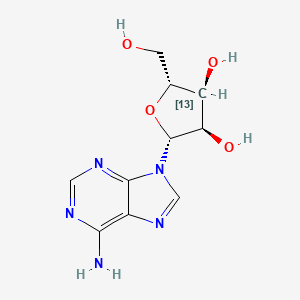
4-Aminophenazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminophenazone-d3 is a deuterated form of 4-Aminophenazone, an analgesic and antipyretic drug . It is used in pharmaceutical research and development, particularly in drug metabolism studies . It works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, causing inflammation, fever, and pain . It is commonly used for the treatment of mild to moderate pain, headache, and fever .
Synthesis Analysis
The formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl) benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis has been reported . The enamine nucleophilic addition reaction by 4-aminophenazone on 4-nitrosubstituted aroyl isothiocyanates under reflux temperature suggests the emergence of rearranged counterpart of cocrystal .
Molecular Structure Analysis
Chemically, 4-Aminophenazone D3 is an organic compound with the molecular formula C₁₁H₉D₃N₂O . It is a white to off-white powder, soluble in water, ethanol, and chloroform .
Chemical Reactions Analysis
4-Aminophenazone has been used in the formation of novel cocrystals under thiourea reaction conditions . It has also been used in the analysis of serum, where it forms a red dye 4-(p-benzochinone-monoimino)-phenazone when oxidized by peroxidase .
Physical And Chemical Properties Analysis
4-Aminophenazone D3 is a white to off-white powder, soluble in water, ethanol, and chloroform . It is stable under normal conditions .
Aplicaciones Científicas De Investigación
Adsorption and Removal Performance
4-Aminophenazone-d3 has been used in the creation of a carboxymethylcellulose-based nanocomposite. This material has shown promising results in the adsorption and removal of crystal violet and brilliant green dyes from simulated textile wastewater solutions . The adsorption capacity was found to be dependent on several factors such as contact duration, starting concentration, adsorbent mass, the effect of the solution pH, temperature, and the effect of KNO3 .
Biomedical Applications
Ampyrone-d3 is an amino-functionalized heterocyclic pyrazolone derivative that possesses therapeutic values such as analgesic, anti-inflammatory, and antipyretics . The chemical structure of Ampyrone-d3 exhibits excellent hydrogen bonding sites and is considered as the potential scaffold of supramolecular self-assembly .
Drug Delivery System
Ampyrone-d3 has been used in the synthesis of a magnetically enhanced drug delivery composite. The release profiles of Ampyrone loaded on this composite showed a continuous release rate of more than 95% after 50 hours . This suggests that Ampyrone-d3 can be used in the development of efficient drug delivery systems .
Formation of Organogels
Ampyrone-d3 has been derived into unnatural amino acids such as aminopyrazolone amino acid and its peptides. One of its amino acids, O-alkylated Ampyrone, containing hybrid (α/β) peptides forms organogel after sonication at 50–55°C with 0.7–0.9% (w/v) in ethyl acetate: hexane (1:3) .
Inhibitory Activities
A series of Ampyrone-based Schiff base derivatives bearing the biologically active aryl sulfonate moiety were successfully synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities .
Environmental Sustainability
The multistep chemical modification of carboxymethylcellulose (CMC) in the presence of 4-aminophenazone (A-PH) and multiwall carbon nanotubes (MWCNTs) has been successfully conducted. The environmental performance of this material has been thoroughly investigated .
Mecanismo De Acción
Target of Action
4-Aminophenazone-d3, also known as Ampyrone-d3, primarily targets the cytochrome P-450 metabolic activity in liver function tests . This compound is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .
Mode of Action
4-Aminophenazone-d3 interacts with its targets by being metabolized very slowly . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound affects the cytochrome P-450 metabolic activity pathway in the liver . The hydrogen peroxide produced in this pathway then reacts with 4-aminophenazone and 4-chlorophenol under the catalytic action of peroxidase to form a red dye . The color intensity of the red dye formed is directly proportional to the triglyceride concentration and can be measured photometrically .
Pharmacokinetics
The pharmacokinetics of 4-Aminophenazone-d3 involve N-demethylation . This process impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Aminophenazone-d3’s action include analgesic, anti-inflammatory, and antipyretic properties . It carries a risk of agranulocytosis, a life-threatening side effect .
Action Environment
The action, efficacy, and stability of 4-Aminophenazone-d3 can be influenced by environmental factors. For instance, the compound is metabolized very slowly by normal newborn babies . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating that age can influence the compound’s action.
Propiedades
IUPAC Name |
4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

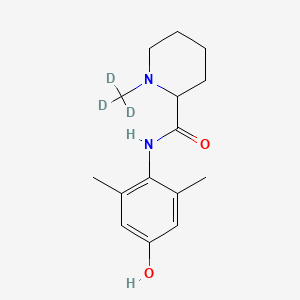
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)


